molecular formula C17H14N2O2 B064744 2-(o-Tolylamino)quinoline-4-carboxylic acid CAS No. 171204-16-3

2-(o-Tolylamino)quinoline-4-carboxylic acid

Cat. No.: B064744
CAS No.: 171204-16-3
M. Wt: 278.3 g/mol
InChI Key: BXWFNZMPQZJWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is a chemical compound with the empirical formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a carboxylic acid group and a 2-methylphenylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be compared with other similar compounds, such as:

These compounds share the quinolinecarboxylic acid core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities .

Properties

CAS No.

171204-16-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-(2-methylanilino)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

BXWFNZMPQZJWJP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Key on ui other cas no.

171204-16-3

Synonyms

2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid

Origin of Product

United States

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